{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(butyl)amine
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Overview
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(butyl)amine is a compound belonging to the pyrazole family, which is known for its diverse biological and chemical properties Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(butyl)amine can be achieved through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, followed by subsequent functionalization . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods offer advantages in terms of efficiency, selectivity, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(butyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazines for reduction, and various alkyl halides for substitution . Reaction conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(butyl)amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(butyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core structure but differs in its substituents.
Bis(pyrazolyl)methanes: These compounds contain two pyrazole rings and exhibit a range of biological activities.
Uniqueness
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(butyl)amine is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-4-6-8-13-10-12-7-9-14-15(12)11(3)5-2/h7,9,11,13H,4-6,8,10H2,1-3H3 |
InChI Key |
PCCULJRXSMPQPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=NN1C(C)CC |
Origin of Product |
United States |
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